molecular formula C6H5N3 B1224502 Imidazo[1,2-a]pyrazine CAS No. 274-79-3

Imidazo[1,2-a]pyrazine

Cat. No. B1224502
CAS RN: 274-79-3
M. Wt: 119.12 g/mol
InChI Key: MBVAHHOKMIRXLP-UHFFFAOYSA-N
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Patent
US06914063B2

Procedure details

2-Aminopyrazine (100 mg, 1.1 mmol) and bromoacetaldehyde dimethylacetal (253 mg, 1.6 mmol) were dissolved in ethanol (4.5 ml), hydrobromic acid (48%, 0.5 ml) added and the mixture was heated under reflux for 18 h. The solution was allowed to cool to room temperature then pre-adsorbed directly onto silica. Purification by silica gel chromatography eluting with dichloromethane and 1% conc. ammonia on a gradient of methanol (1-4%) gave imidazo[1,2-α]pyrazine (90 mg, 72%) as a white crystalline solid: δH (360 MHz, CDCl3) 6.70 (1H, s), 7.82 (1H, s), 7.88 (1H, d, J 4), 8.29 (1H, d, J 4), 9.12 (1H, s).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
253 mg
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[N:6][CH:5]=[CH:4][N:3]=1.CO[CH:10](OC)[CH2:11]Br.Br>C(O)C>[N:1]1[CH:10]=[CH:11][N:3]2[CH:4]=[CH:5][N:6]=[CH:7][C:2]=12

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
NC1=NC=CN=C1
Name
Quantity
253 mg
Type
reactant
Smiles
COC(CBr)OC
Name
Quantity
4.5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
Br

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography
WASH
Type
WASH
Details
eluting with dichloromethane and 1% conc. ammonia on a gradient of methanol (1-4%)

Outcomes

Product
Name
Type
product
Smiles
N=1C=CN2C1C=NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 90 mg
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 68.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.